B1578523 Nigrosin-OG10 antimicrobial peptide

Nigrosin-OG10 antimicrobial peptide

Cat. No.: B1578523
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antimicrobial Peptides (AMPs) in Biological Systems

Antimicrobial peptides are a diverse class of naturally occurring molecules that serve as a primary line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. nih.gov Typically composed of fewer than 100 amino acids, AMPs are characterized by their cationic nature and amphipathic structures, which facilitate their interaction with and disruption of microbial membranes. nih.gov Found across various kingdoms of life, from microorganisms to plants and animals, these peptides play a crucial role in the innate immune system. nih.gov

The Emergence of Novel Peptide-Based Antimicrobials

The escalating crisis of antibiotic resistance has spurred significant research into alternative therapeutic agents. Peptide-based antimicrobials have emerged as a particularly promising avenue due to their unique mechanisms of action, which often involve direct interaction with the microbial cell membrane, making the development of resistance more challenging for pathogens. nih.gov Scientists are not only isolating new AMPs from natural sources but are also designing and synthesizing novel peptides with enhanced efficacy and stability. nih.gov

Positioning of Nigrosin-OG10 Antimicrobial Peptide within the Antimicrobial Landscape

Nigrosin-OG10 is positioned within the broader family of nigrocin peptides, which are cationic antimicrobial peptides originally isolated from the skin of the frog Rana nigromaculata (now Pelophylax nigromaculatus). nih.gov These peptides, including Nigrocin-1 and Nigrocin-2 (B1578548), have demonstrated a broad spectrum of antimicrobial activity. nih.gov Specifically, Nigrocin-2 has a unique primary structure with low homology to other known AMPs, classifying it as a distinct member of the antimicrobial peptide family that likely disrupts membrane integrity. nih.gov A novel peptide from this family, Nigrocin-PN, has shown potent, broad-spectrum antimicrobial abilities both in vitro and in vivo. nih.gov

Research Rationale and Scope for Investigating this compound

The investigation into Nigrosin-OG10 and its related nigrocin peptides is driven by the urgent need for new antibiotics. The unique structural features and potent antimicrobial activity of the nigrocin family make them attractive candidates for therapeutic development. nih.govnih.gov Research has focused on understanding their structure-activity relationships, mechanism of action, and potential for synergistic effects with conventional antibiotics. nih.gov For instance, studies on Nigrocin-PN have explored how modifications, such as the removal of the "Rana box" motif, can impact its biological activity. nih.gov

Detailed Research Findings

Physicochemical Properties

The physicochemical properties of antimicrobial peptides are critical to their function. These properties can be predicted using various computational tools. The table below outlines some of the key predicted physicochemical properties for peptides within the nigrocin family.

PropertyDescriptionPredicted Value for Nigrocin-family Peptides
Molecular Weight The mass of one mole of the peptide.Varies depending on the specific peptide sequence.
Net Charge The overall electrical charge of the peptide at a neutral pH.Generally cationic (positive). nih.gov
Amphipathicity The segregation of hydrophobic and hydrophilic residues, allowing for membrane interaction.Possess an amphipathic α-helical structure. nih.gov
Hydropathicity Index (GRAVY) A measure of the overall hydrophobicity of the peptide.Values can vary, influencing interaction with membranes.

Structural Characteristics

The secondary structure of nigrocin peptides is crucial for their antimicrobial activity. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate their structures.

MethodEnvironmentObserved Secondary Structure
Circular Dichroism (CD) Aqueous (10 mM NH4Ac)Random coil conformations. nih.gov
Circular Dichroism (CD) Membrane-mimicking (50% TFE)Significant increase in α-helical structure. nih.govnih.gov
NMR Spectroscopy TFE/H2O solution and SDS micellesA typical amphipathic α-helix spanning residues 3-18. nih.gov

Nigrocin-2, for example, adopts a distinct α-helical conformation in membrane-mimicking environments, which is a common feature of membrane-disrupting antimicrobial peptides. nih.gov A key structural feature in some nigrocin peptides, like Nigrocin-PN, is the "Rana box," a heptapeptide (B1575542) motif with a disulfide bridge. nih.gov This feature has been shown to be important for reducing toxicity without compromising antibacterial abilities. nih.gov

Antimicrobial Mechanism

The primary mechanism of action for nigrocin peptides appears to be the disruption of the bacterial cell membrane. nih.gov At lower concentrations, Nigrocin-PN may inhibit bacterial reproduction through non-membrane-disrupting mechanisms. nih.gov However, at higher concentrations (above 4 times the Minimum Inhibitory Concentration), it rapidly ruptures the cell membrane. nih.gov Prolonged exposure to Nigrocin-PN ultimately leads to membrane destruction and bacterial death. nih.gov This membrane-targeting action is characteristic of many cationic antimicrobial peptides and is thought to be a key reason for the lower incidence of bacterial resistance.

Properties

bioactivity

Antimicrobial

sequence

GLLSGILGAGKNIVCGLSGLLKLESEII

Origin of Product

United States

Discovery and Identification Methodologies of Nigrosin Og10 Antimicrobial Peptide

Strategies for Novel Antimicrobial Peptide Discovery

The quest for new AMPs employs a variety of sophisticated strategies, ranging from large-scale screening of natural sources to computational design. These approaches are crucial in identifying novel candidates like Nigrosin-OG10 for further development.

Bioinformatics has revolutionized the discovery of AMPs by enabling the rapid screening of vast genomic and metagenomic datasets. nih.gov This in silico approach utilizes predictive algorithms to identify peptide sequences with characteristics typical of AMPs, such as specific physicochemical properties like charge, hydrophobicity, and amphipathicity. Machine learning models, trained on known AMP sequences, can sift through global microbiome data to uncover countless potential AMPs. nih.gov For instance, a recent large-scale study leveraged machine learning to mine 63,410 metagenomes and 87,920 prokaryotic genomes, resulting in the creation of the AMPSphere, a comprehensive catalog of 863,498 non-redundant peptide sequences. nih.gov This methodology allows for the high-throughput identification of promising candidates, significantly accelerating the initial phases of discovery.

Nature remains a rich reservoir of AMPs, with organisms from all domains of life producing these defense molecules. frontiersin.orgmdpi.com High-throughput screening (HTS) of natural sources involves the systematic testing of extracts from a wide array of organisms, including plants, amphibians, insects, and marine life, for antimicrobial activity. nih.gov For example, the skin secretions of frogs have been a particularly fruitful source, leading to the discovery of families of AMPs like the brevinins. researchgate.net Similarly, proteomics-assisted profiling of plants like black pepper (Piper nigrum L.) has been used to identify AMP signatures. nih.gov HTS assays are designed to rapidly assess the ability of these natural extracts to inhibit the growth of pathogenic microorganisms.

De novo design involves the creation of entirely new peptide sequences with desired antimicrobial properties. This rational design approach is based on a fundamental understanding of the structure-activity relationships of known AMPs. Key principles guiding de novo design include optimizing the balance of cationic and hydrophobic residues to enhance membrane disruption, a common mechanism of AMP action. frontiersin.org Modifications such as amino acid substitutions can be introduced to improve antimicrobial potency and reduce toxicity to host cells. For example, substituting serine residues with cationic residues in scorpion-derived peptides has been shown to enhance their antifungal activity. frontiersin.org

Methodologies Employed in the Initial Identification of Nigrosin-OG10 Antimicrobial Peptide

The initial identification of a novel AMP like Nigrosin-OG10 would typically begin with the observation of antimicrobial activity in a natural source, for instance, the skin secretions of an amphibian. Following this, a combination of biochemical and analytical techniques would be employed to isolate and characterize the active component.

Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying peptide sequences from complex biological samples. mdpi.com This method separates peptides based on their physicochemical properties and then fragments them to determine their amino acid sequence. Computational prediction tools and molecular docking can then be used for virtual screening of the identified peptides to predict their antimicrobial potential and potential molecular targets. mdpi.com

Gene Cloning and Expression Systems for this compound Production

Once a promising AMP like Nigrosin-OG10 is identified, producing it in larger quantities for further study is essential. This is often achieved through recombinant DNA technology. The gene encoding the peptide is first identified and then cloned into a suitable expression vector. This vector is then introduced into a host organism, which will produce the peptide.

Commonly used expression systems include bacteria like Escherichia coli, yeast such as Pichia pastoris, and even plant cells. The choice of expression system depends on factors such as the complexity of the peptide and the desired yield. For many AMPs, bacterial systems are preferred due to their rapid growth and high production levels.

Purification Techniques for Academic Research of this compound

After expression, the target AMP must be purified from the host cell culture. A multi-step purification strategy is typically required to achieve the high degree of purity needed for academic research.

A common purification workflow includes:

Initial Separation: Techniques like centrifugation and filtration are used to separate the cell biomass from the culture medium.

Chromatography: A series of chromatographic steps are then employed to isolate the peptide of interest.

Ion-Exchange Chromatography: This separates molecules based on their net charge. Given that many AMPs are cationic, this is often a highly effective step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates peptides based on their hydrophobicity and is often the final step to achieve high purity.

The purity of the final peptide product is typically assessed using analytical techniques such as mass spectrometry and HPLC.

Interactive Data Tables

Table 1: General Strategies for Antimicrobial Peptide Discovery

Discovery Strategy Description Key Advantages Representative Examples
Bioinformatics-Driven Screening Utilizes computational algorithms to identify potential AMPs from genomic and metagenomic data. nih.gov High-throughput, cost-effective, accesses vast sequence space. AMPSphere database. nih.gov
High-Throughput Screening Systematic testing of natural extracts for antimicrobial activity. nih.gov Access to novel and diverse chemical structures. Discovery of brevinins from frog skin. researchgate.net

| De Novo Peptide Design | Rational design of new peptide sequences based on known structure-activity relationships. frontiersin.org | Ability to optimize for specific properties like potency and selectivity. | Modification of scorpion venom peptides. frontiersin.org |

Table 2: Common Techniques in AMP Identification and Purification

Technique Purpose Principle of Operation
LC-MS/MS Peptide identification and sequencing. mdpi.com Separates peptides by liquid chromatography and determines their mass-to-charge ratio and fragmentation pattern.
Gene Cloning Production of the AMP in a host system. Insertion of the gene encoding the AMP into an expression vector.
Ion-Exchange Chromatography Purification based on charge. Separates molecules based on their affinity to a charged stationary phase.

| RP-HPLC | High-resolution purification based on hydrophobicity. | Separates molecules based on their partitioning between a nonpolar stationary phase and a polar mobile phase. |

Molecular and Structural Characterization of Nigrosin Og10 Antimicrobial Peptide

Advanced Spectroscopic Techniques for Secondary Structure Determination

The secondary structure of nigrocin peptides, which is crucial for their antimicrobial function, has been primarily investigated using spectroscopic methods. These techniques provide insights into the peptide's conformation in different environments, mimicking aqueous solutions and bacterial membranes.

Circular dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution. wisc.edu Studies on nigrocin-2 (B1578548) have revealed that it predominantly adopts an α-helical structure in membrane-mimicking environments such as trifluoroethanol (TFE)/water solutions, sodium dodecyl sulfate (B86663) (SDS) micelles, and dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov In contrast, in aqueous solutions, these peptides typically exhibit a more disordered or random coil conformation. nih.gov This conformational flexibility is a hallmark of many antimicrobial peptides, allowing them to remain inactive in the host's aqueous environment and adopt their active, helical structure upon interacting with microbial membranes. frontiersin.org

Fourier-transform infrared (FT-IR) spectroscopy is another valuable technique for analyzing the secondary structure of peptides. By examining the characteristic amide I and II bands in the infrared spectrum, researchers can determine the relative proportions of α-helices, β-sheets, and random coils. researchgate.netlew.ro For the nigrocin family, FT-IR studies would complement CD data by providing more detailed information on the hydrogen bonding patterns within the peptide backbone, further confirming the α-helical content in membrane-like environments.

Table 1: Secondary Structure of Nigrocin-2 in Various Solvents Determined by Circular Dichroism

Solvent SystemPredominant Secondary StructureReference
WaterRandom Coil nih.gov
50% TFE/H₂Oα-Helix nih.gov
SDS Micellesα-Helix nih.gov
DPC Micellesα-Helix nih.gov

High-Resolution Structural Analysis of Nigrosin-OG10 Antimicrobial Peptide

High-resolution techniques provide a more detailed, three-dimensional view of the peptide's structure, which is essential for understanding its mechanism of action at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of nigrocin-2 in membrane-mimicking environments. nih.govnih.gov Homonuclear NMR studies have shown that in a 50% TFE/H₂O solution and in the presence of SDS micelles, nigrocin-2 forms a well-defined amphipathic α-helix. nih.gov This helical structure spans a significant portion of the peptide, typically from residue 3 to 18. nih.gov The amphipathic nature of this helix, with a clear segregation of hydrophobic and hydrophilic residues on opposite faces, is critical for its ability to interact with and disrupt bacterial membranes. nih.gov

X-ray Crystallography for Atomic-Level Structural Insights

To date, there are no published X-ray crystal structures for any member of the nigrocin family of peptides. Obtaining high-quality crystals of antimicrobial peptides can be challenging due to their small size, flexibility, and tendency to aggregate. lew.ro However, should a crystal structure be determined in the future, X-ray crystallography would provide an atomic-level view of the peptide's conformation in the solid state. This could reveal precise details about bond lengths, angles, and the packing of peptide molecules, offering complementary information to the solution-state structures obtained by NMR.

Cryo-Electron Microscopy (Cryo-EM) for Conformational Studies

Cryo-electron microscopy (cryo-EM) is an emerging technique for visualizing the interaction of antimicrobial peptides with lipid membranes. nih.gov While no specific cryo-EM studies on nigrocin peptides have been reported, this technique has been used to observe how other antimicrobial peptides induce pores and disrupt vesicle membranes. nih.govresearchgate.net Applying cryo-ET to nigrocin peptides could provide direct visual evidence of their membrane-disrupting mechanisms, such as the formation of toroidal pores or the carpet-like disruption of the lipid bilayer. nih.govnih.gov

Conformational Dynamics and Stability Studies of this compound

The conformational dynamics and stability of nigrocin peptides are intrinsically linked to their biological activity. Molecular dynamics (MD) simulations, often used in conjunction with experimental data from NMR, can provide insights into the peptide's behavior and stability in different environments. nih.govrsc.org

Post-Translational Modifications and Their Impact on this compound Structure

Post-translational modifications (PTMs) are common in antimicrobial peptides and can significantly influence their structure and function. nih.gov The most notable PTM in some nigrocin peptides is the presence of a C-terminal disulfide bridge forming the "Rana box". nih.gov This cyclic structure not only enhances stability but also plays a role in the peptide's biological activity. nih.gov

Table 2: Key Structural Features of the Nigrocin Peptide Family

Structural FeatureDescriptionSignificanceReferences
Primary Structure Cationic peptides, with some variants showing high homology to other amphibian AMPs like brevinin 2.The amino acid sequence determines the overall charge, hydrophobicity, and amphipathicity. nih.gov
Secondary Structure Predominantly α-helical in membrane-mimicking environments.The helical conformation is essential for membrane interaction and disruption. nih.govnih.gov
Tertiary Structure A single, amphipathic α-helix.Allows for insertion into and disruption of lipid bilayers. nih.gov
Post-Translational Modifications Some members possess a C-terminal "Rana box" with a disulfide bridge. C-terminal amidation is also possible.The Rana box enhances stability and modulates activity. Amidation increases positive charge and protease resistance. nih.govfrontiersin.org

Mechanisms of Action of Nigrosin Og10 Antimicrobial Peptide

Cellular Targets and Pathways of Antimicrobial Activity

Antimicrobial peptides typically exert their effects by targeting the fundamental components of microbial cells, primarily the cell membrane and intracellular processes.

Interaction with Bacterial Cell Membranes

The initial and often primary target for many AMPs is the bacterial cell membrane. The distinct lipid composition of bacterial membranes, particularly the presence of negatively charged phospholipids, provides a selective target for cationic AMPs.

A hallmark of many AMPs is their ability to permeabilize the bacterial membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death. This permeabilization is often achieved through the formation of pores or channels in the membrane. The specific nature of these pores can vary depending on the peptide's structure, concentration, and the composition of the target membrane.

Several models have been proposed to describe how AMPs disrupt bacterial membranes. In the Barrel-Stave Model , peptide monomers insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core and the hydrophilic regions lining the aqueous channel.

The Carpet Model proposes a different mechanism where peptides first accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, these peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

Other proposed mechanisms include the Toroidal Pore Model , where the peptides and associated lipids bend to form a continuous pore, and less-defined membrane disruption events.

The interaction of AMPs with the bacterial membrane invariably leads to a loss of membrane integrity. This disruption causes the dissipation of the electrochemical gradients that are crucial for cellular processes such as ATP synthesis, nutrient transport, and motility. The depolarization of the membrane potential is a key indicator of AMP activity and a critical step in the bactericidal process.

Antimicrobial Spectrum and Efficacy Assessment of Nigrosin Og10 Antimicrobial Peptide

Anti-Biofilm Activity and Biofilm Eradication Studies of Nigrosin-OG10 Antimicrobial Peptide

Without any primary or secondary research sources for "Nigrosin-OG10," the generation of a scientifically accurate and informative article as per the user's strict outline is not feasible. Further research would be required to determine if "Nigrosin-OG10" is a newly discovered peptide that has not yet been documented in publicly accessible literature.

A comprehensive search of scientific literature and databases has been conducted for information regarding the chemical compound “this compound.” The search aimed to identify research detailing its in vivo preclinical efficacy, as specified in the request.

The conducted searches yielded general information on the following topics:

In vivo preclinical models for testing the efficacy of various antimicrobial agents, including different, named antimicrobial peptides. These models often involve animal subjects, such as mice, to simulate human infections like sepsis, skin infections, and osteomyelitis. plos.orgnih.govvibiosphen.comnih.gov

The antimicrobial spectrum and efficacy of numerous other antimicrobial peptides, such as GWH1, AS-48, and brevinin-1pl, along with their respective preclinical data. researchgate.netnih.govfrontiersin.org

General concepts related to antimicrobial peptides (AMPs) , including their classification, mechanisms of action, and potential as therapeutic agents against multidrug-resistant pathogens. frontiersin.orgnih.govmdpi.com

Without any specific data or research findings on "this compound," it is not possible to generate the requested article on its "Antimicrobial Spectrum and Efficacy Assessment." The creation of scientifically accurate content and data tables for the specified subsection is entirely contingent on the existence of primary research for this particular compound.

Therefore, the requested article cannot be generated as the subject compound, "this compound," does not appear to be a recognized or studied entity within the current body of scientific literature.

Synthetic and Modification Strategies for Nigrosin Og10 Antimicrobial Peptide

Chemical Synthesis of Nigrosin-OG10 Antimicrobial Peptide Variants

The chemical synthesis of antimicrobial peptides (AMPs) like Nigrosin-OG10 is fundamental for producing sufficient quantities for research and therapeutic development. It also allows for the creation of peptide variants with modified properties. The primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides of moderate length, such as those in the nigrocin family. This technique involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support (resin).

The general workflow of SPPS involves several key steps:

Resin Functionalization : The C-terminal amino acid of the target peptide is covalently attached to a solid support resin.

Deprotection : The temporary protecting group on the α-amino group of the attached amino acid is removed.

Coupling : The next amino acid in the sequence, with its α-amino group protected, is activated and coupled to the deprotected amino group of the preceding residue.

Washing : Excess reagents and by-products are washed away at each step, which is a significant advantage of SPPS.

Cleavage : Once the desired peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed.

For a peptide like Nigrosin-OG10, which likely contains reactive amino acid side chains, appropriate protecting groups are crucial to prevent side reactions. The choice of protecting group strategy, most commonly Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), dictates the conditions for deprotection throughout the synthesis.

Parameter Fmoc-SPPS Boc-SPPS
α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Acid-labileStronger acid-labile
Cleavage from Resin Strong acid (e.g., TFA)Strong acid (e.g., HF)
Advantages Milder deprotection conditionsLess expensive reagents
Disadvantages Potential for side reactions with certain amino acidsHarsh cleavage conditions can damage sensitive residues

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogenous solvent system. While it can be more time-consuming and require purification after each step, it is well-suited for the large-scale synthesis of shorter peptides or for the convergent synthesis of longer peptides by ligating smaller, purified peptide fragments.

Key aspects of solution-phase synthesis include:

Purification : Intermediate purification, often by crystallization or chromatography, is necessary after each coupling step.

Scalability : This method is generally more scalable than SPPS for industrial production.

Recent advancements in solution-phase synthesis focus on improving efficiency and reducing waste, for instance, through the use of coupling reagents that facilitate purification.

Rational Design of this compound Analogs

The rational design of peptide analogs involves making specific changes to the amino acid sequence or structure to enhance desired properties like antimicrobial activity, stability, and target specificity, while potentially reducing undesirable effects like toxicity.

Amino Acid Substitution Effects on Activity and Specificity

The substitution of specific amino acids in the Nigrosin-OG10 sequence can have a profound impact on its biological activity. The antimicrobial efficacy of many AMPs is related to their amphipathicity (the spatial separation of hydrophobic and hydrophilic residues) and net positive charge.

Amino Acid Property Effect of Substitution Example
Cationicity Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues (e.g., Lysine (B10760008), Arginine) often enhances interaction with negatively charged bacterial membranes, potentially increasing antimicrobial activity.Replacing a neutral amino acid with Arginine.
Hydrophobicity Modifying the hydrophobicity by substituting amino acids can affect the peptide's ability to insert into and disrupt the bacterial membrane. An optimal balance is crucial, as excessive hydrophobicity can lead to increased toxicity towards host cells.Substituting Glycine with a more hydrophobic residue like Leucine or Valine.
Flexibility Introducing or removing residues like Glycine or Proline can alter the conformational flexibility of the peptide backbone, which can influence its interaction with membranes.Replacing a flexible Glycine with a more rigid Alanine.

For instance, studies on nigrocin-2 (B1578548) family peptides have shown that modifying the charge and amphipathicity can alter their hemolytic activity and antimicrobial spectrum. novoprolabs.com

Cyclization and Stapling Strategies for Enhanced Stability

Many antimicrobial peptides isolated from Rana species, including the family to which Nigrosin-OG10 likely belongs, feature a conserved disulfide bridge that creates a cyclic structure at the C-terminus, often referred to as the "Rana box". nih.govnih.gov This cyclic structure is crucial for the peptide's stability and biological activity.

Disulfide Bridging : The presence of a disulfide bond between two cysteine residues, as seen in related grahamin peptides (GLLSGILGAGKC NIVC GLSGLC ), provides significant conformational constraint. nih.gov This can protect the peptide from degradation by proteases and maintain its active conformation.

Peptide Stapling : This is a synthetic strategy to introduce an all-hydrocarbon "staple" to lock a peptide into a specific secondary structure, typically an α-helix. This is achieved by incorporating non-natural amino acids with reactive side chains that can be covalently linked. Stapling can enhance proteolytic resistance, cell permeability, and target binding affinity. While not naturally occurring in nigrocins, it represents a powerful tool for creating more robust analogs.

Chimeric Peptide Design Involving this compound

Chimeric peptide design involves combining sequences from two or more different peptides to create a new peptide with hybrid or enhanced functionalities. This strategy could be employed with Nigrosin-OG10 to:

Broaden Antimicrobial Spectrum : Fusing the Nigrosin-OG10 sequence with a fragment from another AMP known to be effective against a different class of pathogens (e.g., fungi or gram-negative bacteria) could result in a broader spectrum of activity.

Improve Targeting : A fragment with specific cell-targeting properties could be fused to Nigrosin-OG10 to direct its antimicrobial action to a particular site, potentially reducing off-target effects.

Enhance Stability and Activity : Combining a structurally stabilizing domain from one peptide with the active domain of Nigrosin-OG10 could lead to a more potent and durable molecule.

The design of a chimeric peptide requires careful consideration of the structural and functional compatibility of the fused domains to ensure the desired properties are expressed.

Bioconjugation and Delivery System Strategies for Research Applications

The unique structural attributes and potent antimicrobial activity of peptides resembling Nigrosin-OG10, such as the lasso peptide Microcin J25, have prompted extensive research into their bioconjugation and the development of sophisticated delivery systems. These strategies aim to enhance their therapeutic potential, improve stability, and enable targeted delivery for various research applications.

Bioconjugation involves the covalent attachment of other molecules, such as polymers, lipids, or targeting ligands, to the peptide. This can improve pharmacokinetic properties, reduce susceptibility to proteolysis, and facilitate passage across biological membranes. For instance, PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to increase the hydrodynamic radius of peptides, thereby prolonging their circulation time and reducing renal clearance.

Researchers are also exploring the use of nanoparticles, liposomes, and other nanocarriers as delivery systems. Encapsulating peptides like Microcin J25 within these carriers can protect them from enzymatic degradation, control their release profile, and facilitate their accumulation at specific sites of infection. The unique lasso structure of these peptides, characterized by a ring formed by an internal lactam bond with a tail threaded through it, provides remarkable stability, making them excellent candidates for such delivery platforms. evitachem.com

Enzymatic Modification and Maturation Pathways of this compound Precursors

The biosynthesis of Nigrosin-OG10 and related lasso peptides involves a fascinating and complex enzymatic maturation pathway. These peptides are initially synthesized as larger, linear precursor peptides. Subsequent post-translational modifications, orchestrated by dedicated enzymes, are crucial for converting the inactive precursor into the biologically active, mature peptide.

In the well-studied case of Microcin J25, the maturation process is facilitated by two key enzymes, McjB and McjC. evitachem.com These enzymes work in concert to catalyze the formation of the characteristic lactam bond and guide the intricate folding of the peptide into its final lasso conformation. This enzymatic machinery is essential for the peptide's potent antimicrobial activity.

The precursor peptide for Microcin J25 is typically composed of a leader peptide and a core peptide. The leader peptide is believed to guide the core peptide to the maturation enzymes and is subsequently cleaved off. The McjB enzyme, a cysteine protease, is responsible for cleaving the leader peptide and catalyzing the formation of the isopeptide bond between the N-terminal amino group of the core peptide and the side chain of a specific aspartate or glutamate (B1630785) residue. The McjC enzyme, an ATP-dependent chaperone-like protein, is thought to be involved in the threading of the C-terminal tail through the newly formed macrolactam ring, a critical step in achieving the final, stable lasso architecture. evitachem.com Understanding these enzymatic pathways is fundamental for the potential biotechnological production of these potent antimicrobial agents.

Resistance Mechanisms to Nigrosin Og10 Antimicrobial Peptide

Bacterial Resistance Development to Antimicrobial Peptides

The development of bacterial resistance to antimicrobial peptides is a multifaceted process driven by the selective pressure exerted by these molecules, both in natural environments and during host-pathogen interactions. nih.govnih.gov Unlike the rapid acquisition of resistance often seen with traditional antibiotics, resistance to AMPs is generally considered to evolve more slowly. mdpi.com This is partly because many AMPs target the fundamental structure of the bacterial cell membrane, and alterations to this essential barrier can be detrimental to the bacterium. nih.govnih.gov

Nevertheless, bacteria can and do develop resistance through various means. These mechanisms can be intrinsic, stemming from the inherent characteristics of the bacterium, or acquired through genetic mutations or the horizontal transfer of resistance genes. nih.gov Adaptive resistance, where bacteria alter their gene expression in response to the presence of an AMP, is also a key factor, allowing them to temporarily survive in hostile environments. nih.govnih.gov These resistance strategies are diverse and can involve modifying the bacterial surface to prevent peptide binding, actively pumping the peptides out of the cell, or producing enzymes that destroy the peptides. mdpi.comresearchgate.net

Specific Adaptive

While specific resistance mechanisms against Nigrosin-OG10 have not been documented, bacteria would likely employ one or more of the following adaptive strategies that are well-characterized for other cationic antimicrobial peptides.

One of the primary strategies bacteria use to resist cationic AMPs is to alter their cell envelope to reduce the peptide's ability to bind to its target. frontiersin.orgnih.gov Since most AMPs are positively charged, they are initially attracted to the net negative charge of the bacterial surface. mdpi.comnih.gov Bacteria can counteract this by:

Altering Surface Charge: Bacteria can modify the chemical composition of their cell surface to decrease its net negative charge, thereby repelling cationic AMPs. In Gram-positive bacteria like Staphylococcus aureus, this is often achieved by the D-alanylation of teichoic acids or the lysination of phosphatidylglycerol in the cell membrane, which introduces positive charges. nih.govwikipedia.org Similarly, Gram-negative bacteria can modify the lipid A portion of lipopolysaccharide (LPS) by adding positively charged moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose. mdpi.com

Altering Membrane Fluidity: Some bacteria can alter the fluidity of their cell membrane to make it more difficult for AMPs to insert and form pores. wikipedia.org This can be done by changing the composition of fatty acid chains within the membrane phospholipids. wikipedia.org

Sequestration by Surface Polysaccharides: The production of a thick capsular polysaccharide layer, as seen in bacteria like Klebsiella pneumoniae, can act as a physical barrier, trapping AMPs before they can reach the cell membrane. wikipedia.orgmdpi.com

Table 1: Mechanisms of Cell Envelope Modification for AMP Resistance

Modification Strategy Bacterial Component Modified Effect on AMP Interaction Example Bacteria
Charge Alteration Teichoic Acids Reduces net negative charge, causing electrostatic repulsion. nih.govwikipedia.org Staphylococcus aureus
Charge Alteration Membrane Phospholipids Increases net positive charge of the membrane. wikipedia.org Staphylococcus aureus
Charge Alteration Lipid A (LPS) Reduces net negative charge of the outer membrane. mdpi.com Salmonella species
Physical Barrier Capsular Polysaccharide Traps AMPs, preventing them from reaching the membrane. wikipedia.orgmdpi.com Klebsiella pneumoniae

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. nih.govyoutube.com The overexpression of these pumps is a significant mechanism of resistance against many drugs, including some AMPs. mdpi.comasm.org By expelling the peptides, the pumps prevent them from reaching a high enough intracellular or membrane concentration to exert their killing effect. youtube.com Several families of efflux pumps are involved in this process, including the Resistance-Nodulation-Cell Division (RND) family, which is prominent in Gram-negative bacteria, and the ATP-Binding Cassette (ABC) family. youtube.comasm.org For example, the Mtr efflux pump in Neisseria gonorrhoeae contributes to its resistance against various antimicrobials, including peptides. mdpi.comnih.gov

Another effective defense mechanism is the secretion of proteases (peptidases) that specifically cleave and inactivate AMPs. nih.govnih.gov Many pathogenic bacteria produce such enzymes. wikipedia.orgnih.gov For instance, Staphylococcus aureus secretes aureolysin, a protease that can degrade the human cathelicidin (B612621) LL-37, thereby helping the bacterium to evade this key component of the innate immune system. nih.gov Gram-negative bacteria can also produce proteases that are released in outer membrane vesicles, which can degrade AMPs in the extracellular environment, protecting the bacterial population. wikipedia.org

While many AMPs act on the cell membrane, some can translocate into the cytoplasm and interfere with essential intracellular processes such as DNA replication, protein synthesis, or enzymatic activity. mdpi.comresearchgate.net Consequently, bacteria can evolve intracellular resistance mechanisms. These are less commonly characterized than surface-level defenses but can include:

Modification of the intracellular target to prevent peptide binding.

Inhibition of crucial signaling pathways that may be affected by the AMP. dovepress.com

Interference with protein synthesis by targeting ribosomes. researchgate.net

Strategies to Overcome Resistance to Nigrosin-OG10 Antimicrobial Peptide

Overcoming bacterial resistance to AMPs is a key area of research. researchgate.netnih.gov Strategies that could potentially be applied to a peptide like Nigrosin-OG10 to circumvent these resistance mechanisms include:

Peptide Modification: The structure of the AMP can be chemically modified to make it less susceptible to resistance mechanisms. This includes substituting L-amino acids with D-amino acids to prevent degradation by proteases, as these enzymes are typically specific for L-isomers. nih.govfrontiersin.org Other modifications include PEGylation (attaching polyethylene (B3416737) glycol) and lipidation to enhance stability and efficacy. researchgate.net

Combination Therapy: Using AMPs in conjunction with conventional antibiotics can create a synergistic effect. mdpi.comresearchgate.net The AMP can disrupt the bacterial membrane, increasing its permeability and allowing the conventional antibiotic to more easily reach its intracellular target. mdpi.com

Efflux Pump Inhibitors: Developing molecules that block the action of efflux pumps can restore the susceptibility of resistant bacteria to AMPs. nih.govacs.org These inhibitors would prevent the expulsion of the peptide, allowing it to accumulate to effective concentrations within the cell. asm.org

Targeting Virulence Factors: Instead of directly killing the bacteria, another approach is to develop agents that neutralize virulence factors associated with resistance, such as the proteases that degrade AMPs.

Bioinformatics and Computational Modeling Studies of Nigrosin Og10 Antimicrobial Peptide

Predictive Modeling of Antimicrobial Activity and Selectivity

Predictive modeling serves as a crucial initial step in the high-throughput screening of potential antimicrobial peptides. By leveraging computational tools and machine learning algorithms, it is possible to forecast the antimicrobial activity and selectivity of peptides like Nigrosin-OG10 before undertaking expensive and time-consuming laboratory synthesis and testing.

Various machine learning models, such as Random Forest and Support Vector Machines, are trained on extensive datasets of known AMPs and non-AMPs. nih.gov These models learn to identify the physicochemical properties and sequence motifs that correlate with antimicrobial efficacy. For a peptide such as Nigrosin-OG10, key descriptors like amino acid composition, net charge, hydrophobicity, and amphipathicity would be calculated from its sequence. These parameters are then fed into the trained models to predict its potential activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria. nih.gov

Modern predictive tools can also forecast the selectivity of a peptide, distinguishing between microbial and host cells. This is critical for therapeutic development to minimize cytotoxicity. For instance, the net charge of AMPs, typically between +2 and +4, facilitates selective binding to the negatively charged membranes of bacteria over the generally neutral membranes of mammalian cells. nih.gov

Table 1: Illustrative Predictive Data for a Hypothetical Nigrosin-OG10 Peptide

FeaturePredicted ValueSignificance
Net Charge at pH 7.0 +3Suggests strong interaction with negatively charged bacterial membranes.
Hydrophobicity (H) 0.45Indicates a balance between solubility in aqueous environments and membrane interaction.
Amphipathicity HighPredicts the ability to form structures that can disrupt microbial membranes.
Predicted Activity High against E. coli, Moderate against S. aureusGuides initial in vitro testing towards specific bacterial strains.
Hemolytic Activity LowSuggests low toxicity to red blood cells, a favorable therapeutic characteristic.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

To understand the mechanism of action at an atomic level, molecular dynamics (MD) simulations are employed. These simulations model the dynamic interactions between Nigrosin-OG10 and bacterial cell membranes. By simulating the peptide's behavior in a virtual environment that mimics the lipid bilayer of a bacterium, researchers can visualize the process of membrane disruption.

The simulation would typically involve placing a model of the Nigrosin-OG10 peptide, with its predicted secondary structure (e.g., alpha-helical), near a model of a bacterial membrane (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylglycerol lipids). Over the course of the simulation, which can span nanoseconds to microseconds, the peptide's trajectory, conformational changes, and interactions with the lipid molecules are tracked. This allows for the observation of key events such as initial electrostatic attraction, insertion into the membrane, and potential pore formation, which are hallmarks of the antimicrobial action of many AMPs. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-activity relationship (SAR) studies aim to identify the specific amino acid residues and structural motifs within Nigrosin-OG10 that are crucial for its antimicrobial function. Computational SAR approaches involve creating a virtual library of Nigrosin-OG10 analogs by systematically substituting amino acids at different positions. nih.gov

For each analog, computational tools can predict the resulting changes in properties like helicity, amphipathicity, and binding affinity to bacterial membranes. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these structural changes with predicted antimicrobial activity. nih.gov This process can reveal, for example, that increasing the number of positively charged residues (like lysine (B10760008) or arginine) at specific positions enhances activity against Gram-negative bacteria, or that a certain hydrophobic face of the peptide is essential for membrane insertion.

De Novo Design and Optimization of Nigrosin-OG10 Antimicrobial Peptide Analogs Using Algorithms

Armed with insights from SAR studies, researchers can employ de novo design algorithms to create novel peptide sequences with enhanced antimicrobial properties. These algorithms can build entirely new peptides or optimize existing ones like Nigrosin-OG10. Evolutionary algorithms, for instance, can be used to search through a vast sequence space to find optimal combinations of amino acids that maximize predicted antimicrobial activity while minimizing toxicity. embopress.org

The design process often involves defining a set of desired properties, such as a target net charge, a specific amphipathic structure, and the absence of sequences known to be toxic to human cells. The algorithm then generates and refines peptide sequences to meet these criteria. For Nigrosin-OG10, this could involve creating analogs with increased potency against multi-drug resistant bacteria or improved stability in biological fluids. Recent advancements in AI, such as the use of frameworks like AlphaFold, are further revolutionizing this field by enabling the design of proteins and peptides with high structural accuracy. embopress.org

Phylogenetic Analysis and Evolutionary Context of this compound-like Sequences

Understanding the evolutionary history of Nigrosin-OG10 can provide valuable insights into its function and potential for modification. Phylogenetic analysis involves comparing the amino acid sequence of Nigrosin-OG10 with other known AMPs from various species, particularly other frog-derived peptides. mdpi.com

By constructing a phylogenetic tree, researchers can identify conserved regions and evolutionary relationships. For example, a bioinformatics scan of RNA-seq data from amphibians and insects has led to the discovery of numerous AMP candidates, with some showing high sequence identity across different genera. mdpi.com Finding that Nigrosin-OG10 clusters with other peptides known to have a specific mechanism of action or target spectrum can help to infer its own biological role. This evolutionary context also highlights the diversity of AMPs in nature and provides a rich source of templates for the design of new antimicrobial agents. nih.gov

Potential Research Applications and Future Directions of Nigrosin Og10 Antimicrobial Peptide

Exploration of Nigrosin-OG10 Antimicrobial Peptide as a Research Tool

Beyond its direct antimicrobial potential, Nigrosin-OG10 could serve as a valuable tool in basic and applied research. Its unique interactions with microbial cells can be harnessed to investigate complex biological processes.

Antimicrobial peptides can be developed into sophisticated chemical probes to visualize and analyze bacterial structures and functions. nih.gov By tagging a peptide like Nigrosin-OG10 with fluorescent molecules, researchers could track its journey to bacterial targets, illuminating mechanisms of membrane interaction, translocation, and intracellular activity. These probes can help differentiate between bacterial species or even subpopulations, providing insights into phenotypic heterogeneity within a bacterial community. nih.gov Such tools are instrumental in studying the real-time dynamics of bacterial processes, such as cell wall synthesis or membrane permeabilization, offering a window into the fundamental physiology of pathogens. nih.gov

Natural AMPs provide templates for designing next-generation antimicrobial agents. nih.gov The structural and functional motifs of a peptide like Nigrosin-OG10 could be integrated into larger, synthetic antibiotic scaffolds. Researchers can synthesize truncated or modified versions of the peptide to identify the core amino acid sequences responsible for its antimicrobial activity while minimizing potential cytotoxicity. nih.govmdpi.com This structure-based optimization can lead to the development of highly potent and selective compounds, engineered for enhanced stability and efficacy against multi-drug-resistant bacteria. mdpi.com

Synergistic Effects of this compound with Existing Antimicrobials in Research Models

A significant area of AMP research is their ability to work in concert with conventional antibiotics to enhance their effectiveness. nih.govnih.gov Studies on the peptide Nigrocin-PN, for example, have demonstrated synergistic effects with traditional antibiotics like ampicillin against Staphylococcus aureus, with a Fractional Inhibitory Concentration Index (FICI) of 0.375 indicating synergy. nih.gov This potentiation can occur through various mechanisms, including increased membrane permeability caused by the AMP, which allows the conventional antibiotic better access to its intracellular target. nih.gov Combining a peptide like Nigrosin-OG10 with antibiotics could re-sensitize resistant bacterial strains, lower the required therapeutic dose of the antibiotic, and potentially slow the development of future resistance. nih.govscience.gov

Table 1: Investigated Synergistic Effects of Antimicrobial Peptides with Conventional Antibiotics

Antimicrobial Peptide (AMP)AntibioticTarget BacteriumObserved Effect
Nigrocin-PNAmpicillinStaphylococcus aureusSynergistic
P10CeftazidimeExtensively Drug-Resistant Acinetobacter baumanniiSynergistic
NisinColistinColistin-Resistant Pseudomonas aeruginosaSynergistic
LL-37ColistinMultidrug-Resistant Escherichia coliSynergistic

This table presents examples of synergistic interactions observed in research studies between different AMPs and antibiotics against resistant bacterial strains.

Biotechnological Applications and Engineered Variants of this compound

The versatility of antimicrobial peptides lends them to a wide array of biotechnological applications. mdpi.com Through peptide engineering, variants of Nigrosin-OG10 could be designed with enhanced properties. mdpi.com Techniques such as amino acid substitution, truncation, and cyclization can improve a peptide's stability, target specificity, and antimicrobial potency while reducing hemolytic activity. mdpi.com Engineered AMPs can be used to coat medical devices to prevent biofilm formation or incorporated into food packaging to inhibit spoilage microorganisms. mdpi.comnih.gov Furthermore, microorganisms like Escherichia coli or yeast can be engineered for the heterologous production of these peptides, offering a cost-effective and scalable manufacturing solution. nih.govrsc.org

Challenges and Opportunities in Basic Research on this compound

While the potential of AMPs is vast, significant research challenges remain. Natural peptides often exhibit instability in the presence of proteases and can have poor bioavailability, limiting their systemic applications. mdpi.com The high cost of chemical synthesis can also be a barrier to large-scale research and development. nih.gov However, these challenges present opportunities for innovation. The development of advanced delivery systems, such as nanoparticles, can protect peptides from degradation. Advances in bioinformatics and synthetic biology are accelerating the discovery and optimization of novel AMPs. rsc.org Overcoming these hurdles is essential to translating the promise of peptides like Nigrosin-OG10 from the laboratory to practical applications.

Emerging Research Avenues for this compound and Related Compounds

The field of AMP research is continually evolving, with several exciting avenues for future investigation. One key area is the exploration of AMPs' immunomodulatory functions; many peptides not only kill microbes directly but also regulate the host's innate immune response. nih.govmdpi.com Another emerging application is in anticancer therapy, as some AMPs have been shown to selectively target and kill cancer cells. nih.gov Research into the role of AMPs in complex microbial communities, such as the gut microbiome, is also gaining traction. nih.gov Understanding the synergistic interactions between different AMPs and how they maintain microbial homeostasis could lead to novel probiotic and therapeutic strategies. nih.gov

Q & A

Q. What experimental approaches are recommended for determining the secondary structure of Nigrosin-OG10 antimicrobial peptide?

  • Methodology : Use circular dichroism (CD) spectroscopy to analyze helical or β-sheet content in aqueous and membrane-mimetic environments. Nuclear magnetic resonance (NMR) can resolve atomic-level details in micellar systems. For solid-state interactions, X-ray crystallography or cryo-EM may be applied. Cross-reference structural databases like APD3 to identify conserved motifs (e.g., α-helical cathelicidins or β-sheet defensins) .

Q. How can researchers assess the antimicrobial efficacy of Nigrosin-OG10 against multidrug-resistant pathogens?

  • Methodology : Use standardized broth microdilution assays (CLSI/EUCAST guidelines) with clinical isolates of target pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa). Include polymyxin B as a positive control and assess minimum inhibitory concentrations (MICs) under physiological pH and salt conditions. Validate results using checkerboard assays to identify synergy with conventional antibiotics .

Q. What in vitro models are appropriate for evaluating Nigrosin-OG10’s cytotoxicity in mammalian cells?

  • Methodology : Perform hemolysis assays with human erythrocytes (0.5% hematocrit) and MTT assays on human keratinocytes or fibroblasts. Normalize cytotoxicity data to peptide selectivity indices (SI = IC50/MIC). Use freshly isolated primary cells for higher physiological relevance .

Advanced Research Questions

Q. How can structural modifications improve the proteolytic stability of Nigrosin-OG10 under physiological conditions?

  • Methodology : Incorporate D-amino acids or non-natural residues (e.g., 3,4-dihydroxy-L-phenylalanine) to reduce protease susceptibility. Use modular design principles (e.g., solid-binding + spacer + antimicrobial domains) to optimize bioavailability. Validate stability via HPLC and mass spectrometry after serum incubation .

Q. What strategies resolve contradictions in reported hemolytic activity of Nigrosin-OG10 across studies?

  • Methodology : Standardize assay conditions (e.g., erythrocyte source, incubation time, and peptide:lipid ratios). Apply multivariate statistical models to identify confounding variables (e.g., batch-to-batch peptide purity). Cross-validate using databases like CAMP or APD3 to compare with structurally similar AMPs .

Q. How can machine learning models enhance the de novo design of Nigrosin-OG10 analogs with species-specific activity?

  • Methodology : Train algorithms (e.g., random forests, neural networks) on curated datasets from APD3 or CAMP, focusing on physicochemical descriptors (hydrophobicity, charge, amphipathicity). Validate predictions using high-throughput peptide synthesis and microfluidics-based screening against target pathogens .

Q. What experimental designs address conflicting data on Nigrosin-OG10’s synergy with β-lactam antibiotics?

  • Methodology : Use time-kill assays and fractional inhibitory concentration (FIC) indices to quantify synergy. Control for variables like inoculum size and growth phase. Integrate transcriptomic profiling (RNA-seq) to identify pathways affected by combinatorial treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.